Diaminofluorene

Gas Separation Membranes Polyimides Permeability

2,7-Diaminofluorene (DAF, CAS 525-64-4) is the preferred diamine monomer when application requirements surpass the baseline performance of 1,3-phenylenediamine. Its rigid, planar fluorene core imparts a significantly higher glass transition temperature (Tg) to 6FDA-based polyimides, enabling superior thermal stability without sacrificing permeability coefficients, which remain comparable to mPD-based analogs. This distinct structure also makes DAF indispensable in metal-free organic dyes for DSSCs, where its electron-donating character achieves competitive power conversion efficiencies (e.g., 6.31% for JD2), and as a safer, more sensitive substitute for benzidine in hemoglobin chromogenic assays. For molecular electronics, DAF provides higher single-molecule conductance than 4,4′-diaminobiphenyl when linked to silver electrodes. Procure 2,7-diaminofluorene when you need a building block that transitions from ‘good’ to ‘threshold-breaking’ thermal, optoelectronic, or sensing performance.

Molecular Formula C13H12N2
Molecular Weight 196.25 g/mol
CAS No. 15824-95-0
Cat. No. B097380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiaminofluorene
CAS15824-95-0
Synonyms1,9-Diamino-9H-fluorene
Molecular FormulaC13H12N2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C3=C(C(C2=C1)N)C(=CC=C3)N
InChIInChI=1S/C13H12N2/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7,13H,14-15H2
InChIKeySKKKJNPBIGQNEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Diaminofluorene (DAF) Procurement Guide: Key Specifications and Core Reactivity Profile


2,7-Diaminofluorene (DAF, CAS 525-64-4) is a primary aromatic diamine monomer characterized by a rigid, planar fluorene core with amino substituents at the 2 and 7 positions. This structure confers a molecular weight of 196.25 g/mol and a melting point in the range of 160–165 °C [1]. The compound is soluble in hot water and ethanol, and it serves as a versatile building block for high-performance polymers (polyimides, polyamides, polyazomethines), organic dyes, and electrochemical sensors. Its value proposition is intrinsically tied to its ability to impart enhanced thermal stability, defined gas transport properties, and tunable optoelectronic characteristics compared to more flexible or less conjugated aromatic diamines [2]. The compound is typically supplied as a white to gray crystalline powder with purities of ≥95%.

Why 2,7-Diaminofluorene Cannot Be Replaced by Generic m-Phenylenediamine or Other Aromatic Diamines


Substituting 2,7-diaminofluorene (DAF) with simpler aromatic diamines like 1,3-phenylenediamine (mPD) or even closely related analogs such as 2,7-diaminofluorenone (DAFO) results in a quantifiable trade-off between rigidity, chain packing, and optoelectronic properties. While mPD-based polyimides offer baseline performance, the planar and extended π-conjugation of the fluorene core in DAF directly alters the charge-transfer (CT) interactions, glass transition temperatures (Tg), and gas permeability coefficients of the resulting polymers [1]. In sensing and optoelectronic applications, the substitution pattern and electron-donating ability of DAF are critical; replacing it with a monoamine analog like 2-aminofluorene or a less conjugated diamine fundamentally changes the electrochemical oxidation potential and detection sensitivity, as demonstrated in voltammetric and staining assays [2]. These differences are not merely incremental but can determine whether a material meets specific performance thresholds for gas separation, solar cell efficiency, or biosensor detection limits.

Quantitative Evidence for Differentiating 2,7-Diaminofluorene from Its Closest Analogs


Gas Permeability in 6FDA-Based Polyimide Membranes: DAF vs. mPD and Other Large Aromatic Diamines

In 6FDA-based polyimides, the gas permeability coefficients for H₂, O₂, N₂, CO₂, and CH₄ follow a distinct order depending on the diamine monomer: DAFO < mPD ~ DAF < CDA < ECDA < DDBT. This demonstrates that 2,7-diaminofluorene (DAF) yields polyimide films with permeability coefficients comparable to those derived from the simpler, more flexible 1,3-phenylenediamine (mPD), but significantly different from its oxidized analog DAFO and the carbazole-based diamines CDA and ECDA [1]. Notably, while DAF provides a permeability baseline, the permselectivity for key gas pairs (H₂/CH₄, CO₂/CH₄, O₂/N₂) is not significantly enhanced over mPD; substantial improvements require switching to monomers like DDBT or CDA [2]. This positions DAF as a monomer for achieving moderate permeability without sacrificing the processability benefits of aromatic polyimides, in contrast to DAFO which restricts permeation.

Gas Separation Membranes Polyimides Permeability

Power Conversion Efficiency (PCE) in Dye-Sensitized Solar Cells (DSSCs): DAF-Derived Dye JD2 vs. Benchmark D149

A 2,7-diaminofluorene-based organic dye (coded JD2) in a donor-π-donor-π-acceptor architecture achieved a light-to-electricity conversion efficiency (η) of 6.31% under AM 1.5 illumination [1]. This performance is directly comparable to that of the well-established metal-free organic dye D149, which achieved 7.01% under similar conditions [1]. The high efficiency of JD2 is attributed to the strong electron-donating properties of the diarylaminofluorene unit and the favorable molecular design. Furthermore, in a comparative study of dyes based on a 2,7-diaminofluorene donor with varied π-spacers, the fluorene-bridged dyes exhibited broader and more intense absorption, leading to enhanced power-conversion efficiencies compared to dyes with carbazole or phenylene π-bridges, which suffered from lower efficiencies due to poor LUMO alignment and inhibited electron injection [2].

Dye-Sensitized Solar Cells Organic Dyes Photovoltaics

Sensitivity for Hemoglobin Detection: Diaminofluorene vs. Benzidine in Cytochemical Staining

In a direct cytochemical staining application for detecting hemoglobin-producing J2E erythroleukemic cells, diaminofluorene demonstrated superior sensitivity compared to the traditional reagent benzidine [1]. The pseudo-peroxidase activity of hemoglobin catalyzes the oxidation of diaminofluorene to yield a colored product, fluorene blue, which is the basis for detection. While the absorbance-based assay showed time-dependent variability, the cytochemical staining method clearly established diaminofluorene as the more sensitive probe for identifying differentiated cells. This enhanced sensitivity is critical for accurately quantifying low levels of erythroid differentiation in vitro. This finding positions diaminofluorene as a safer and more effective alternative to benzidine, which is a known carcinogen, in peroxidase-based assays.

Biosensing Cytochemical Staining Peroxidase Assay

Single-Molecule Conductance: 2,7-Diaminofluorene vs. 4,4′-Diaminobiphenyl on Silver Electrodes

In single-molecule break-junction experiments using silver (Ag) electrodes, the conductance of 2,7-diaminofluorene was found to be higher than that of 4,4′-diaminobiphenyl, despite the latter being a commonly studied molecular wire [1]. The two molecules exhibited identical molecular plateau lengths, indicating that the difference in conductance is not due to variations in the electrode-molecule gap. Instead, the higher conductance of 2,7-diaminofluorene is attributed to its more rigid and planar fluorene backbone, which reduces the twist angle between the phenyl rings compared to the biphenyl system, thereby enhancing π-orbital overlap and facilitating charge transport.

Molecular Electronics Single-Molecule Junctions Conductance

Voltammetric Detection Limit: 2,7-Diaminofluorene vs. 2-Aminofluorene

Using adsorptive accumulation on a carbon paste electrode, the voltammetric detection of 2,7-diaminofluorene and 2-aminofluorene was achieved with high sensitivity. Under optimized conditions (Britton-Robinson buffer, pH 10-12, accumulation time 200 s), the detection limit for 2,7-diaminofluorene was determined to be 1 × 10⁻⁷ mol L⁻¹, while the detection limit for the monoamine analog 2-aminofluorene was 2 × 10⁻⁷ mol L⁻¹ [1]. This twofold improvement in the detection limit for the diamine derivative demonstrates its enhanced analytical sensitivity in this electrochemical method.

Electroanalysis Voltammetry Detection Limit

High-Value Application Scenarios for Procuring 2,7-Diaminofluorene


Development of High-Tg Polyimide Films with Controlled Gas Permeability

For researchers and engineers synthesizing 6FDA-based polyimides for gas separation membranes, 2,7-diaminofluorene (DAF) serves as a key monomer to achieve a glass transition temperature significantly higher than that of mPD-based analogs, owing to its rigid fluorene core [1]. Procurement of DAF is justified when the application requires a polyimide with moderate gas permeability (comparable to mPD) but with enhanced thermal stability and processability. This scenario is directly supported by comparative gas permeability data showing DAF-based polymers occupy a middle ground in the permeability spectrum (DAFO < mPD ~ DAF) [1].

Fabrication of High-Efficiency, Metal-Free Dye-Sensitized Solar Cells (DSSCs)

Organic chemists and materials scientists developing metal-free organic dyes for DSSCs should consider 2,7-diaminofluorene as a core donor building block. The evidence demonstrates that DAF-based dyes can achieve competitive power conversion efficiencies (6.31% for JD2) that approach those of benchmark dyes like D149 (7.01%) [2]. Furthermore, the use of DAF in the π-bridge of these dyes leads to broader absorption and higher efficiencies compared to carbazole-bridged analogs, which suffer from LUMO alignment issues [3]. Procurement is therefore strategic for projects aiming to maximize DSSC performance with organic dyes.

Sensitive Cytochemical Staining and Peroxidase-Based Assays

In biological and clinical laboratories, 2,7-diaminofluorene is procured as a superior substitute for the hazardous reagent benzidine in hemoglobin detection assays. The compound's higher sensitivity in direct cytochemical staining of erythropoietin-responsive J2E cells provides a quantifiable advantage [4]. This application scenario is critical for workflows requiring accurate quantification of erythroid differentiation or for any peroxidase-based assay where enhanced detection sensitivity and reduced reagent toxicity are paramount.

Construction of High-Conductance Single-Molecule Junctions

For experimental physicists and chemists working in molecular electronics, 2,7-diaminofluorene is a preferred molecular building block for single-molecule junctions due to its planar, rigid structure. Direct comparative data shows that 2,7-diaminofluorene exhibits higher conductance than the commonly used 4,4′-diaminobiphenyl when linked to silver electrodes, while maintaining the same molecular plateau length [5]. This makes DAF a valuable component for designing molecular wires and studying structure-conductance relationships in nanoelectronic devices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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